N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biology: The compound could be used in studies investigating the role of triazole-containing molecules in biological systems.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or other active sites, while the piperidine and benzodioxole moieties could enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide: shares structural similarities with other triazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-3-5-19(11-16(15)2)29-13-20(26-27-29)24(31)28-9-7-18(8-10-28)25-23(30)17-4-6-21-22(12-17)33-14-32-21/h3-6,11-13,18H,7-10,14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWXKSOMNYHJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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